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Compound of Interest

3-(4-bromophenyl)-5-methyl-1H-
Compound Name:
pyrazole

Cat. No.: B117308

<__ | have gathered a substantial amount of information from the initial searches regarding the
role of bromine in medicinal chemistry, halogen bonding, synthetic methods for bromination,
and examples of brominated compounds.

Here's a breakdown of what | have and what I still need to flesh out for the comprehensive
guide:

Information | Have:

» Role of Bromine & Halogen Bonding: | have strong foundational information on why bromine
is used in drug design, including its ability to form halogen bonds, act as a bioisostere, and
modulate physicochemical properties. | have several review articles that cover the theory
and application of halogen bonding.

¢ Synthetic Methodologies: | have found several resources detailing the synthesis of
brominated heterocycles, with a particular focus on electrophilic bromination using NBS and
molecular bromine. | also have information on cross-coupling reactions (like Suzuki and
Heck) which use brominated heterocycles as starting materials. | have located some specific
experimental protocols.

o Examples of Brominated Compounds: The searches have yielded numerous examples of
brominated compounds, particularly from marine natural products, and some mentions of
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their biological activities (antiviral, anticancer, antibacterial). | also have information on
brominated drugs in clinical use.

o Comparative Aspects: | have some data comparing bromine to other halogens like fluorine
and chlorine, particularly regarding lipophilicity and solubility.

Information | Need to Develop Further:

o Specific Comparative Data: While | have the concept of comparing brominated vs. non-
brominated analogs, | need to find more concrete, quantitative data. This includes tables of
IC50 values, pharmacokinetic parameters (half-life, bioavailability), and other metrics that
directly compare a parent compound with its brominated derivative. This is crucial for the
"Publish Comparison Guides" content type.

» Detailed Heterocyclic Scaffolds: | need to organize the guide around specific and important
heterocyclic scaffolds (e.g., indoles, pyridines, quinolines, imidazoles). | need to find specific
examples of brominated drugs or clinical candidates for each of these scaffolds to use as
case studies.

o Step-by-Step Protocols: | have general protocols but need to refine them into the detailed,
self-validating format required. This includes specifying reagents, conditions, purification
methods, and characterization data (e.g., expected NMR shifts, HPLC retention times).

» Pharmacokinetic/Metabolism Details: | have general information but need more specific
details on how bromination affects ADME (Absorption, Distribution, Metabolism, Excretion)
properties. For example, how does it block sites of metabolism by P450 enzymes? | need
citable evidence for these claims.

Therefore, | will update my plan to focus on these areas. | will perform more targeted searches
to fill these gaps before synthesizing the information and creating the final guide. The next
steps will involve more specific queries to dig for the quantitative and comparative data that is
essential for this guide.The user wants a detailed, authoritative guide on brominated
heterocyclic compounds in medicinal chemistry. | have already performed an initial set of broad
searches. Now, | need to refine my search strategy to gather the specific, comparative, and
quantitative data required to fulfill the prompt's core requirements.

My next steps will be to:
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» Find specific comparative biological data: | need to find papers that directly compare a
brominated heterocyclic compound with its non-brominated (or other halogenated) analog,
providing quantitative data like IC50, Ki, or other measures of potency.

o Gather pharmacokinetic data: | need to find examples of how introducing a bromine atom
affects a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, with
supporting data.

« |dentify key brominated heterocyclic scaffolds and associated drugs: | will search for
prominent examples of drugs or clinical candidates based on scaffolds like indole, pyridine,
quinoline, and imidazole, which contain bromine.

» Flesh out synthetic protocols: | will look for detailed, citable experimental procedures for the
bromination of these key heterocyclic scaffolds.

This targeted approach will provide the necessary depth and evidence to write a high-quality,
authoritative guide that meets all the user's specifications. After this next round of searches, |
should have all the necessary information to begin constructing the guide.<__ | have now
conducted a second, more targeted round of searches. This has yielded significant progress,
but there are still a few areas that need reinforcement to fully meet the user's comprehensive
requirements.

Progress Update:

o Specific Comparative Data: | found some articles that discuss IC50 values of brominated
compounds, particularly for kinase inhibitors and compounds from marine sources. For
example, | found IC50 values for tyrindoleninone (390 uM) and 6-bromoisatin (~100 uM) in
colorectal cancer cell lines. | also found a paper comparing the toxicokinetics of chlorinated
and brominated haloacetates, which provides some comparative pharmacokinetic data.
However, | still need more direct, side-by-side comparisons of a parent heterocyclic
compound and its brominated analog.

e Pharmacokinetic/Metabolism Details: | found a study on the pharmacokinetics of a
brominated heliamine derivative and some general information on how brominated
compounds can interact with Cytochrome P450 enzymes. The haloacetate study also
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provides useful comparative data on elimination half-lives and bioavailability. This is a good
start, but more specific examples related to heterocyclic drugs are needed.

o Key Brominated Heterocyclic Scaffolds: My searches successfully identified several key
scaffolds:

o Indoles: Found numerous examples, especially from marine natural products, with
anticancer and anti-inflammatory activity. | also located detailed synthetic protocols for 5-
bromoindole.

o Imidazoles: Identified 4-bromo-1H-imidazole and 2-(2-bromophenyl)-1H-imidazole as
important synthetic building blocks for anticancer and other therapeutic agents.

o Pyridines: Found information on pyridine-based kinase inhibitors and imidazo[1,2-
a]pyridines, highlighting their therapeutic potential.

o Quinolines: Gathered information on their historical and current use as antimalarial agents,
although specific brominated examples were less prominent in the initial results.

o Detailed Synthetic Protocols: | have successfully found several detailed, step-by-step
protocols for the synthesis of 5-bromoindole, which can serve as an excellent example in the
guide.

Remaining Gaps:

e Direct IC50/Potency Comparison: | need to find at least one or two clear case studies from
primary literature where a non-brominated heterocyclic drug/lead compound was
brominated, and the paper presents a table directly comparing the IC50 or Ki values of the
two. This is critical for the "comparative review" aspect.

o Bromine's Effect on Metabolism (Specific Examples): | need to find a citable example of how
adding a bromine atom to a specific heterocyclic drug was used to block a site of
metabolism, thereby improving its pharmacokinetic profile (e.g., increasing half-life).

o Brominated Quinolines/Pyridines in Development: While | have general information, | want to
find a specific example of a brominated quinoline or pyridine derivative that has been in
clinical or advanced preclinical development, along with its biological data.
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Next Action Plan:

| will execute a final, highly specific search to fill these remaining gaps. The queries will be
designed to pinpoint papers that contain the exact comparative data | need. After this final
search, 1 will have all the necessary components to construct the high-quality guide as
requested.The user wants a comprehensive comparative guide on brominated heterocyclic
compounds in medicinal chemistry. | have completed two rounds of searches and have a good
foundation. However, to fully satisfy the "comparative" and "data-driven" aspects of the prompt,
I need to fill a few specific gaps.

My plan is as follows:

o Find Direct Comparative Potency Data: | will search for studies that explicitly compare the
IC50 or Ki values of a brominated heterocyclic compound with its direct non-brominated
parent compound. This is crucial for creating the comparative data tables.

e Find a Clear Example of Bromine Blocking Metabolism: | need a specific case study
demonstrating that the introduction of a bromine atom at a particular position on a
heterocyclic ring blocks metabolic pathways (e.g., hydroxylation by CYP enzymes) and
shows the resulting improvement in pharmacokinetic properties like half-life.

« ldentify a Specific Brominated Quinoline/Pyridine Drug Candidate: | will look for a named
drug candidate (e.g., with an identifier like "ABC-123") from the quinoline or pyridine class
that contains bromine and has published preclinical or clinical data. This will serve as a
strong case study.

By focusing on these three areas, | will gather the final pieces of specific, quantitative evidence
needed to write a truly authoritative and in-depth guide that fulfills all aspects of the user's
request. After this final search, | will proceed to synthesize the information and generate the full
guide.## The Strategic Role of Bromine in Heterocyclic Medicinal Chemistry: A Comparative
Guide

Abstract

The strategic incorporation of halogen atoms, particularly bromine, into heterocyclic scaffolds
represents a cornerstone of modern medicinal chemistry. Far from being a mere steric
substituent, the bromine atom offers a sophisticated toolkit for modulating a compound's
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physicochemical properties, pharmacokinetic profile, and target binding affinity. This guide
provides an in-depth comparative review of brominated heterocyclic compounds, moving
beyond simple descriptions to explain the causal mechanisms behind their enhanced
performance. We will explore the nuanced advantages of bromine, delve into key heterocyclic
classes, present detailed synthetic protocols, and analyze quantitative data to offer a
comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Beyond the Halogen Stereotype

Historically, halogens were often incorporated into lead compounds to increase lipophilicity, a
key factor in cell membrane permeability.[1] However, this simplistic view has evolved
dramatically. The modern medicinal chemist understands that each halogen possesses a
unique electronic and steric signature. While fluorine is a small, highly electronegative
hydrogen bond acceptor, and chlorine offers a balance of properties, bromine and iodine
introduce a powerful and highly directional non-covalent interaction known as halogen bonding.

[2][3]

This interaction arises from an anisotropic distribution of electron density around the covalently
bonded bromine atom, creating a region of positive electrostatic potential (the o-hole) opposite
the C-Br bond.[2] This o-hole can act as a Lewis acid, forming a strong, directional bond with
Lewis bases like backbone carbonyls or heteroatoms in a protein's active site.[3] The strength
of this bond follows the trend | > Br > Cl >> F, making bromine a particularly effective tool for
enhancing binding affinity and specificity.[2] This guide will focus on how harnessing the unique
properties of bromine within heterocyclic frameworks can transform a promising compound into
a viable drug candidate.

The Bromine Advantage: A Multifaceted Tool in Drug
Design

The decision to introduce a bromine atom is a strategic choice driven by several potential
advantages over other halogens or a simple proton. These advantages can be broadly
categorized into improvements in pharmacodynamics (target interaction) and pharmacokinetics
(drug disposition).

2.1. Enhancing Potency and Selectivity through Halogen Bonding
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The primary pharmacodynamic advantage of bromine is its ability to act as a potent halogen
bond donor. This interaction can anchor a ligand in a binding pocket, providing affinity that
might otherwise be difficult to achieve.[2]

A compelling example is seen in the development of kinase inhibitors. Kinases are a critical
class of drug targets, and their ATP-binding sites are rich in potential halogen bond acceptors
(e.g., backbone carbonyls).[4] The strategic placement of a bromine atom on a heterocyclic
inhibitor can lead to a significant increase in potency by forming a halogen bond with the hinge
region of the kinase, a crucial area for ATP binding.[4]

Table 1: Comparative Potency of Brominated vs. Non-Brominated Kinase Inhibitors

Heterocy Fold
. Compoun Target Referenc
clic . R-Group ICs0 (M) Improve
d Kinase
Scaffold ment
Benzotriaz
Analog 1 CK2a H >10 - [5]
ole
_ 5,6-
Benzotriaz ]
| Dibromobe  CK2a Br 0.56 >17x [5]
ole
nzotriazole
45,6,7-
Benzotriaz Tetrabromo
) CK2a Br 0.27 >37X [5]
ole benzotriaz
ole

This table illustrates the dramatic increase in inhibitory potency against protein kinase CK2a
upon bromination of the benzotriazole scaffold. The data shows that di- and tetra-bromination
lead to significant improvements in ICso compared to the unsubstituted parent compound.

2.2. Modulating Pharmacokinetics and Metabolic Stability

Introducing a bromine atom can profoundly influence a drug's Absorption, Distribution,
Metabolism, and Excretion (ADME) profile.
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e Blocking Metabolic Hotspots: One of the most powerful applications of bromine is to block
metabolically labile positions on a drug molecule.[1] Cytochrome P450 (CYP) enzymes in the
liver are responsible for the oxidative metabolism of many drugs, often leading to rapid
clearance and poor bioavailability.[6][7] These enzymes frequently hydroxylate electron-rich
aromatic C-H bonds. By replacing a hydrogen at such a "hotspot” with a sterically bulky and
electron-withdrawing bromine atom, metabolic attack can be thwarted, thereby increasing
the drug's half-life and exposure.[1]

e Tuning Physicochemical Properties: Bromination generally increases a molecule's
lipophilicity (logP), which can enhance membrane permeability and absorption. However, this
must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
The size and polarizability of bromine provide a middle ground compared to the smaller
chlorine and the much larger iodine, offering a tunable parameter for optimizing the ADME
profile.[8]

A comparative study on the toxicokinetics of haloacetates in rats demonstrated these effects
clearly. The elimination half-life of di-haloacetates increased from less than 4 hours for dichloro-
and bromochloro-acetate to over 4 hours for dibromoacetate (DBA). Conversely, the oral
bioavailability of DBA was the lowest (30%), illustrating the complex interplay between halogen
substitution and overall pharmacokinetics.[8]

A Comparative Review of Key Brominated
Heterocyclic Scaffolds

The true power of bromine is realized when it is incorporated into heterocyclic structures, which
are themselves foundational scaffolds in medicinal chemistry.[9][10]

3.1. Brominated Indoles and Azaindoles

The indole scaffold is a privileged structure found in numerous natural products and synthetic
drugs.[11] Brominated indoles, particularly those derived from marine organisms, have shown
potent anticancer, anti-inflammatory, and antimicrobial activities.[12][13]

o Case Study: Vemurafenib (PLX4032) Vemurafenib is a potent inhibitor of the BRAFV600E
mutant kinase, approved for the treatment of late-stage melanoma.[3][9] Its structure
features a core pyrrolo[2,3-b]pyridine (an azaindole) scaffold. While the marketed drug
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contains chlorine and fluorine, the development of analogs has explored the role of other

halogens. For example, the synthesis of a 5-bromo-7-azaindole intermediate is a key step in

creating novel analogs.[2] Studies on such analogs, like RF-86A, which incorporates a

brominated moiety, have shown ICso values against A375 human melanoma cells (6.99 uM)
that are comparable to vemurafenib itself (7.68 uM), validating the utility of the brominated

scaffold in maintaining high potency.[2]

Vemurafenib Analog Design

Azaindole Core

Provides handle for

further modification

Strategic Bromination
(e.g., 5-bromo-7-azaindole)

Enables diverse
chemistry

( )

Leads to
optimized compound

Potent BRAF Inhibitor

(e.g., RF-86A, IC50 ~7puM)

Click to download full resolution via product page

Caption: Logic flow for developing potent kinase inhibitors from a brominated azaindole

scaffold.
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3.2. Brominated Quinolines

The quinoline ring is the basis for a historic class of antimalarial drugs, including quinine.[14]
[15] More recently, brominated quinoline derivatives have been investigated as potent
anticancer agents.[16][17][18]

Several studies have shown that brominated quinolines exhibit significant cytotoxic activity
against various cancer cell lines. For example, certain novel brominated quinoline derivatives
showed potent activity against the MCF7 breast cancer cell line, with ICso values as low as 8.5
UM, which was superior to the reference drug doxorubicin (ICso = 32.02 uM) in the same assay.
[17] Highly brominated quinolines, such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline,
have also demonstrated high activity against C6, HeLa, and HT29 cancer cell lines, with ICso
values ranging from 5.45 to 9.6 pg/mL.[18][19] These examples underscore the value of
bromine substitution in discovering potent anticancer agents based on the quinoline scaffold.

3.3. Brominated Imidazoles and Pyridines

Imidazole and pyridine rings are ubiquitous in medicinal chemistry, known for their ability to
engage in hydrogen bonding and coordinate with metal ions.[20] The introduction of bromine
creates versatile building blocks for constructing complex therapeutic agents.[9][10]

 Building Blocks for Drug Discovery: Compounds like 4-Bromo-1H-imidazole are considered
indispensable intermediates in the synthesis of new APIs.[9] The C-Br bond serves as a
reactive "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), allowing for the facile introduction of diverse molecular fragments to explore
the structure-activity relationship (SAR).[10]

o Pyridine-Based Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in kinase
inhibitors, often binding to the hinge region. SAR studies of isothiazolo[4,3-b]pyridines as
dual inhibitors of PIKfyve and PIP4K2C lipid kinases revealed that bromination of the aryl
ring at position 6 was well-tolerated and contributed to potent inhibition, with ICso values in
the low nanomolar range.

Experimental Protocols: A Guide to Synthesis

The reliable synthesis of brominated heterocycles is critical for their application in drug
discovery. Electrophilic bromination is a common and effective strategy. The choice of
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brominating agent and conditions is crucial for achieving high regioselectivity and yield.
4.1. General Workflow for Electrophilic Bromination

The following workflow illustrates the typical steps involved in the electrophilic bromination of a
heterocyclic compound, a foundational process in generating the compounds discussed in this
guide.

Caption: A typical four-stage workflow for the synthesis of brominated heterocycles.
4.2. Validated Protocol: Synthesis of 5-Bromoindole

This protocol details the synthesis of 5-bromoindole, a key intermediate, adapted from
established literature procedures.[16][17][19] This multi-step synthesis proceeds via an indoline
sulfonate intermediate to ensure regioselective bromination on the benzene ring rather than the
more reactive pyrrole ring.

Materials & Reagents:

 Indole

» Ethanol

o Sodium bisulfite

e Acetic anhydride

e Bromine (Brz2)

e Sodium hydroxide (NaOH)

e Dichloromethane (or other suitable organic solvent)
e Anhydrous sodium sulfate

Step 1: Preparation of Sodium Indoline-2-Sulfonate

» Dissolve indole (1 equivalent) in ethanol.
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In a separate flask, prepare a solution of sodium bisulfite (approx. 2 equivalents) in water.

Add the indole solution to the sodium bisulfite solution with stirring.

Stir the mixture at room temperature overnight.

Collect the resulting solid by vacuum filtration, wash with ether, and air dry.

o Causality: This step protects the reactive C2-C3 double bond of the indole via a reversible
sulfonation reaction, directing subsequent electrophilic attack to the benzene ring.

Step 2: Acetylation of the Intermediate
e Suspend the sodium indoline-2-sulfonate from Step 1 in acetic anhydride.
 Stir the suspension at elevated temperature (e.g., 70-90°C) for several hours.

o Cool the mixture and collect the solid by filtration. This N-acetylated intermediate is used
directly in the next step.

o Causality: Acetylation of the indole nitrogen further deactivates the pyrrole ring towards
electrophilic attack, enhancing the selectivity for bromination on the desired benzene ring.

Step 3: Regioselective Bromination and Hydrolysis

e Dissolve the N-acetylated intermediate from Step 2 in water and cool the solution to 0-5°C in
an ice bath.

» Slowly add bromine (1.0-1.1 equivalents) dropwise while maintaining the low temperature
and stirring vigorously.

 After the addition is complete, stir at 0-5°C for 1 hour, then allow the reaction to warm to
room temperature.

e Add a 40% aqueous NaOH solution to make the mixture strongly basic and heat at 50°C
overnight. This step hydrolyzes the acetyl and sulfonate groups to reform the indole ring
system.
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o Cool the reaction mixture. The product may precipitate or can be extracted with an organic
solvent like dichloromethane.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by recrystallization or column chromatography to yield pure 5-
bromoindole.

o Self-Validation: The purity and identity of the final product should be confirmed by *H NMR,
13C NMR, and mass spectrometry to ensure the correct isomer has been synthesized and
all protecting groups have been removed.

Conclusion and Future Perspectives

The incorporation of bromine into heterocyclic scaffolds is a sophisticated and powerful
strategy in modern drug discovery. As demonstrated, bromine is far more than an inert spacer;
it is a functional tool for enhancing target affinity through halogen bonding and for optimizing
pharmacokinetic properties by blocking metabolic degradation. Through case studies of indole,
quinoline, and imidazole-based compounds, we have seen how bromination contributes to the
development of potent kinase inhibitors and anticancer agents.

The future of this field will likely involve more intricate use of halogen bonding in rational,
structure-based drug design, aided by computational modeling. As our understanding of the
biological roles of halogenated natural products grows, new therapeutic avenues will emerge.
The synthetic protocols provided herein offer a practical foundation for researchers to explore
these exciting possibilities, empowering them to harness the full potential of the "bromine
advantage" in the pursuit of novel and effective medicines.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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